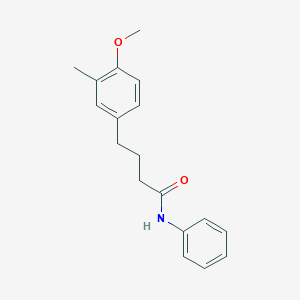

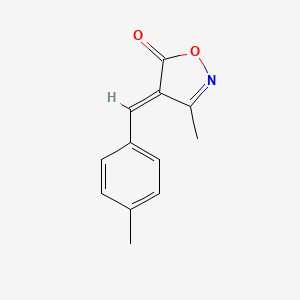

![molecular formula C19H19N5O5S2 B5579376 N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide involves various chemical reactions. For example, Hassan et al. (2009) described the preparation of 4-(5-amino-4-cyano-1-p-tolyl-1H-pyrrol-3-yl)-N,N-dimethyl-benzenesulfonamide and its conversion to several derivatives (Hassan et al., 2009).

Molecular Structure Analysis

The molecular and electronic structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, related to the compound , was studied by Rublova et al. (2017), highlighting the impact of structural isomerism (Rublova et al., 2017).

Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Investigation

N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide and its derivatives have been extensively studied for their molecular structure and spectroscopic properties. For instance, a study conducted by Mansour and Ghani (2013) employed DFT/B3LYP and HF methods to analyze the optimized molecular structure and harmonic vibrational frequencies of a closely related compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (Mansour & Ghani, 2013).

Antibacterial and Antifungal Properties

The compound's derivatives have been explored for their potential antibacterial and antifungal activities. Nunna et al. (2014) synthesized various Schiff bases and anils derivatives, demonstrating their effectiveness against certain bacteria and fungi (Nunna et al., 2014). Similarly, Hassan et al. (2009) synthesized pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives and reported promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Synthesis and Characterization Techniques

Advanced synthesis and characterization techniques have been employed to explore the potential applications of this compound. For instance, J. Sączewski (2013) detailed methods involving carbamoylation and conversion of amines to N-(benzenesulfonyl)ureas using related compounds (Sączewski, 2013).

Pharmacokinetics and Drug Delivery

In pharmacokinetic studies, compounds like N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1,1-dimethylethyl) benzenesulfonamide sodium salt have been explored for their drug delivery potential. Ohashi, Nakamura, and Yoshikawa (1999) developed a sensitive determination method for this compound and its metabolites in plasma and tissues (Ohashi et al., 1999).

Structural-Activity Relationship Analysis

Structural-activity relationship (SAR) analysis is a critical aspect of understanding the biological activity of these compounds. Mansour (2014) conducted a SAR study on N-(4,6-Dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)amino]benzenesulfonamide ligand and its Cu(II) complexes (Mansour, 2014).

Propriétés

IUPAC Name |

1-[2-(dimethylsulfamoyl)phenyl]sulfonyl-3-(5-phenylpyrimidin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O5S2/c1-24(2)31(28,29)17-11-7-6-10-16(17)30(26,27)23-19(25)22-18-20-12-15(13-21-18)14-8-4-3-5-9-14/h3-13H,1-2H3,(H2,20,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFGFGIVJYCVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Dimethylsulfamoyl)phenyl]sulfonyl-3-(5-phenylpyrimidin-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

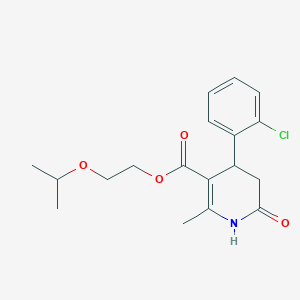

![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)

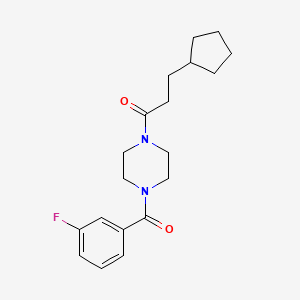

![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5579322.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)